N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system fused with a pyrrole and pyrimidine ring. Key substituents include:
- 3-(2-methoxyethyl): Enhances solubility and modulates electronic properties.
- 7-phenyl: Contributes to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-9-10-21(18(2)13-17)27-22(30)15-29-14-20(19-7-5-4-6-8-19)23-24(29)25(31)28(16-26-23)11-12-32-3/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINKVPXEXVDQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrrolo[3,2-d]pyrimidine core : Known for various biological activities including anti-cancer and anti-inflammatory properties.
- Dimethylphenyl group : Often associated with enhanced lipophilicity and biological activity.
- Methoxyethyl substituent : May influence the compound's solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that such compounds could effectively inhibit the growth of breast cancer cells through modulation of signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds related to this compound have been shown to reduce inflammatory markers in vitro and in vivo. They modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases or enzymes involved in cancer cell proliferation.
- Interaction with DNA/RNA : Similar compounds have been noted for their ability to intercalate DNA or inhibit RNA polymerase, leading to reduced synthesis of critical cellular components.
- Modulation of Signaling Pathways : The compound may influence pathways like PI3K/Akt or MAPK that are crucial for cell survival and proliferation.
Study 1: Anticancer Efficacy
A recent study investigated the effects of a similar pyrrolo[3,2-d]pyrimidine on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value determined to be around 10 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both strains, indicating promising antimicrobial potential .
Data Tables
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
Compound A : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Core : Pyrrolo-thiazolo-pyrimidine (additional thiazole ring).
- Substituents : 4-Methoxyphenyl, phenyl, and triazole-thiol groups.
- The triazole-thiol group may enhance metal coordination or disulfide bond formation .
Compound B : 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
- Core: Thieno[2,3-d]pyrimidine (thiophene fused to pyrimidine).
- Substituents : 5-Methylfuran, propenyl, and sulfanyl-acetamide.
- Key Differences: Thiophene’s sulfur atom increases polarizability and may improve metabolic stability. The sulfanyl linkage (vs.
Analogues with Modified Substituents
Compound C : N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide ()
- Core : Pyrrolo[3,2-d]pyrimidine (identical to the target compound).
- Substituents : 6-Chloro, 3-(3-methoxy-2-methylphenyl), and thiazol-2-yl acetamide.
- Thiazol-2-yl acetamide replaces the dimethylphenyl group, introducing nitrogen for additional hydrogen bonding .
Compound D : N-{5-[7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(4-cyanophenyl)acetamide ()
- Core : Pyrrolo[2,3-d]pyrimidine (regioisomeric variation).
- Substituents: Isopropyl, cyanophenyl, and pyridin-3-yl carbonyl.
- Key Differences: Regioisomeric core shifts substituent positions, affecting molecular geometry.
Pharmacological Implications
- Target Compound : The dimethylphenyl acetamide group may reduce metabolic oxidation compared to smaller substituents (e.g., methyl in Compound B) .
- Compound C : The thiazol-2-yl group could enhance kinase inhibition via nitrogen-mediated interactions, as seen in similar kinase inhibitors .
- Compound D: The cyanophenyl group’s electron-withdrawing effects may improve target affinity in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
